![molecular formula C21H23NO2 B5160624 8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
8-[3-(2-isopropylphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(2-isopropylphenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IQP belongs to the class of quinoline derivatives and is structurally similar to other compounds that have been shown to exhibit important biological activities.
作用机制
The mechanism of action of 8-[3-(2-isopropylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 8-[3-(2-isopropylphenoxy)propoxy]quinoline has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, which may explain its anti-inflammatory properties. Additionally, 8-[3-(2-isopropylphenoxy)propoxy]quinoline has been shown to induce apoptosis in cancer cells, which may explain its anticancer activity.
Biochemical and Physiological Effects:
8-[3-(2-isopropylphenoxy)propoxy]quinoline has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-[3-(2-isopropylphenoxy)propoxy]quinoline can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 8-[3-(2-isopropylphenoxy)propoxy]quinoline has been shown to have a positive effect on the antioxidant defense system, which may explain its antioxidant activity. In vivo studies have shown that 8-[3-(2-isopropylphenoxy)propoxy]quinoline can reduce the severity of symptoms in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 8-[3-(2-isopropylphenoxy)propoxy]quinoline is its potent biological activity, which makes it an attractive candidate for further development as a therapeutic agent. Moreover, 8-[3-(2-isopropylphenoxy)propoxy]quinoline is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of 8-[3-(2-isopropylphenoxy)propoxy]quinoline is its low solubility in water, which may limit its bioavailability in vivo.
未来方向
Several future directions for research on 8-[3-(2-isopropylphenoxy)propoxy]quinoline can be identified. One potential avenue of research is the development of 8-[3-(2-isopropylphenoxy)propoxy]quinoline-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of 8-[3-(2-isopropylphenoxy)propoxy]quinoline and to identify potential targets for its therapeutic activity. Additionally, the development of novel synthesis methods for 8-[3-(2-isopropylphenoxy)propoxy]quinoline may lead to the production of more potent analogs with improved bioavailability.
合成方法
The synthesis of 8-[3-(2-isopropylphenoxy)propoxy]quinoline involves a multi-step process that includes the reaction of 2-isopropylphenol with propargyl bromide, followed by the reaction of the resulting product with 8-hydroxyquinoline. The final product is obtained by a purification process that involves recrystallization.
科学研究应用
8-[3-(2-isopropylphenoxy)propoxy]quinoline has been the subject of extensive research due to its potential applications in the treatment of various diseases. Several studies have shown that 8-[3-(2-isopropylphenoxy)propoxy]quinoline exhibits potent anti-inflammatory, antioxidant, and anticancer activities. Moreover, 8-[3-(2-isopropylphenoxy)propoxy]quinoline has been shown to have a positive effect on the central nervous system and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
8-[3-(2-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(2)18-10-3-4-11-19(18)23-14-7-15-24-20-12-5-8-17-9-6-13-22-21(17)20/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHVWRUMUMUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

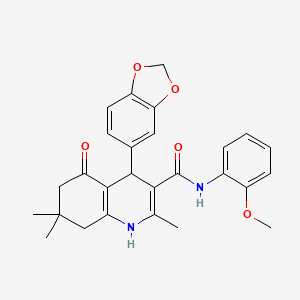
![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
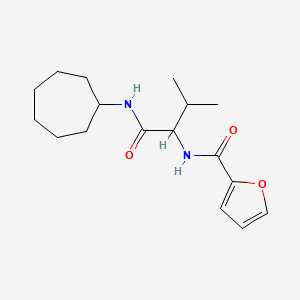
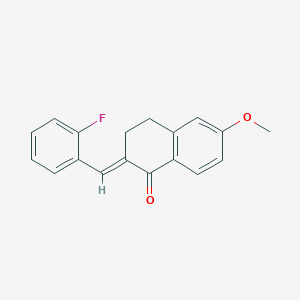
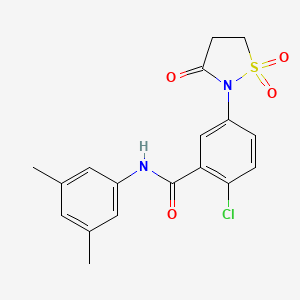
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
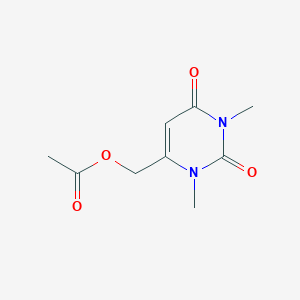
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)